molecular formula C17H27BClNO3 B1463635 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride CAS No. 944591-57-5

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride

Cat. No.: B1463635
CAS No.: 944591-57-5
M. Wt: 339.7 g/mol
InChI Key: XUHPRNOSIRFDFA-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the empirical formula C18H29BN2O2 . It is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring attached to a benzyl group, which is further attached to a tetramethyl dioxaborolane group .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of this compound include borylation and hydroboration . Borylation occurs at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. Hydroboration involves the addition of boron to alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 316.25 . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds related to 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride often focuses on their synthesis and structural characterization. For instance, the synthesis of boric acid ester intermediates, which share a structural motif with the compound , has been achieved through a three-step substitution reaction. These intermediates have been thoroughly characterized using FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Density functional theory (DFT) calculations have provided further insight into their molecular structures, confirming the results obtained from crystallographic analyses. This detailed structural characterization helps in understanding the physicochemical properties and potential applications of these compounds in various scientific fields (P.-Y. Huang et al., 2021).

Biological Activity and Molecular Docking

Another significant area of research involves investigating the biological activity of compounds structurally similar to this compound. For example, a related compound was synthesized and characterized, then tested for antibacterial, antioxidant, anti-TB, anti-diabetic activities, and in molecular docking studies. Remarkable anti-TB activity and superior antimicrobial efficacy were observed, highlighting the potential therapeutic applications of these molecules (Mamatha S.V et al., 2019).

Material Science and Chemical Properties

In material science, the focus is on the synthesis, characterization, and investigation of the vibrational properties of compounds bearing the tetramethyl-1,3,2-dioxaborolan-2-yl group. These studies often employ spectroscopy and X-ray diffraction for structural confirmation, with DFT calculations to analyze molecular configurations, electrostatic potential, and frontier molecular orbitals. Such research provides insights into the electronic structure and potential material applications of these compounds (Qing-mei Wu et al., 2021).

Chemical Synthesis and Catalysis

Research also includes the development of novel methodologies for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via palladium-catalyzed borylation. This method has proven particularly effective for arylbromides bearing sulfonyl groups, expanding the toolkit for synthetic chemists and opening new avenues for the creation of complex molecules for various applications, including pharmaceuticals and materials science (J. Takagi et al., 2013).

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

Compounds with similar structures are often used in the suzuki-miyaura cross-coupling reaction , suggesting that this compound may also be used in similar chemical reactions.

Mode of Action

Similar compounds are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride may interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds can participate in the suzuki-miyaura cross-coupling reaction , which is a type of chemical reaction that forms a carbon-carbon bond. This suggests that this compound may affect biochemical pathways involving carbon-carbon bond formation.

Result of Action

Given its potential role in the suzuki-miyaura cross-coupling reaction , it can be inferred that this compound may facilitate the formation of carbon-carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.

Action Environment

It is known that the suzuki-miyaura cross-coupling reaction, in which similar compounds are involved, is typically carried out in the presence of a palladium catalyst . This suggests that the presence of such a catalyst could be an important environmental factor influencing the action of this compound.

Properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3.ClH/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-19-9-11-20-12-10-19;/h5-8H,9-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHPRNOSIRFDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674655
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944591-57-5
Record name Morpholine, 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944591-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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